molecular formula C7H6N4O3 B13831201 methyl 6-oxo-3H-purine-9-carboxylate

methyl 6-oxo-3H-purine-9-carboxylate

Cat. No.: B13831201
M. Wt: 194.15 g/mol
InChI Key: GBLXVTXYQUGVRC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 6-oxo-3H-purine-9-carboxylate typically involves the reaction of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various reagents. One common method includes converting the starting material into a diazonium salt, followed by subsequent reactions with phenol, naphthalen-2-ol, or other aromatic compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-oxo-3H-purine-9-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-oxo-3H-purine-9-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: This compound is studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound’s anticancer activity is attributed to its ability to interfere with the folate-dependent purine and pyrimidine synthesis pathways.

Comparison with Similar Compounds

Methyl 6-oxo-3H-purine-9-carboxylate can be compared with other purine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 6-oxo-1H-purine-9-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12)

InChI Key

GBLXVTXYQUGVRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=NC2=C1N=CNC2=O

Origin of Product

United States

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